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Compound of Interest

Compound Name:
2-Chloro-3-iodo-4-

methoxypyridine

Cat. No.: B1427071 Get Quote

An In-depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine: Properties, Reactivity,

and Applications

Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is

paramount. 2-Chloro-3-iodo-4-methoxypyridine is a prime example of such a scaffold,

offering a unique combination of reactive sites that can be selectively addressed to build

molecular complexity. This guide provides a comprehensive overview of its chemical

properties, reactivity, and applications, tailored for researchers, scientists, and drug

development professionals. The strategic placement of a methoxy group, a chlorine atom, and

an iodine atom on the pyridine ring makes this molecule an exceptionally versatile building

block. The two halogen atoms, with their distinct reactivities, serve as orthogonal handles for

sequential cross-coupling reactions, enabling the controlled and precise introduction of different

substituents.

Core Chemical & Physical Properties
The fundamental properties of 2-Chloro-3-iodo-4-methoxypyridine are summarized below.

These data are crucial for planning synthetic transformations, ensuring appropriate reaction

conditions, and for the characterization of resulting products.
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Property Value Source

CAS Number 1163693-01-3 [1]

Molecular Formula C₆H₅ClINO [1]

Molecular Weight 269.47 g/mol [1]

Appearance Solid (predicted)

Purity ≥98% (typical) [1]

Proposed Synthesis Pathway
The synthesis of 2-Chloro-3-iodo-4-methoxypyridine is not widely documented in standard

literature, but a plausible and efficient route can be designed based on established

organometallic methodologies. A logical approach involves the regioselective iodination of a

readily available precursor, 2-chloro-4-methoxypyridine. This transformation leverages a

directed ortho-metalation strategy, where a strong base is used to deprotonate the position

adjacent to the directing methoxy group, followed by quenching with an iodine source.

A similar procedure has been successfully employed for the synthesis of 3-iodo-4-

methoxypyridine from 4-methoxypyridine.[2] The process involves using a lithium-zinc

exchange to create a more stable organometallic intermediate, which then reacts with iodine.[2]

Starting Material Reagents Product

2-Chloro-4-methoxypyridine 1. TMP-ZnCl₂·LiCl or similar base
2. Iodine (I₂)

Directed Ortho-Iodination 2-Chloro-3-iodo-4-methoxypyridine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Chloro-3-iodo-4-methoxypyridine.

Experimental Protocol: Directed Ortho-Iodination
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This protocol is adapted from a known procedure for the iodination of similar pyridine

derivatives.[2]

Preparation of the Base: In a flame-dried, argon-purged flask, dissolve 2,2,6,6-

tetramethylpiperidine (TMP) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

Metalation: Add n-butyllithium (n-BuLi) dropwise, followed by a solution of zinc chloride

(ZnCl₂). Stir the resulting mixture to form the active TMP-zinc base.

Substrate Addition: Add a solution of 2-chloro-4-methoxypyridine in anhydrous THF to the

reaction mixture at 0-10 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours to ensure

complete deprotonation and formation of the zincated intermediate.

Iodination: Add a solution of iodine (I₂) in THF. Stir the mixture overnight.

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate

(Na₂S₂O₃) and extract the product with ethyl acetate.

Purification: Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure. Purify the crude product by silica gel chromatography

to yield 2-chloro-3-iodo-4-methoxypyridine.

Chemical Reactivity and Strategic Applications
The synthetic utility of 2-Chloro-3-iodo-4-methoxypyridine stems from the differential

reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I

bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl

bond. This allows for selective functionalization at the C3 position while leaving the C2 chloro-

substituent intact for subsequent transformations.

This hierarchical reactivity is foundational to its use as a building block in medicinal chemistry

for creating novel agents in oncology, neuroscience, and infectious diseases.[3]

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling

an organohalide with a boronic acid or ester.[4] For 2-Chloro-3-iodo-4-methoxypyridine, this

reaction proceeds with high selectivity at the C-I bond.

Pd(0)L₂

Ar-Pd(II)(I)L₂

Ar-I

Oxidative Addition
(Ar-I)

Ar-Pd(II)(R)L₂

R-B(OR)₂ / Base

Transmetalation
(R-B(OR)₂)

Ar-R Reductive Elimination

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Setup: To a microwave vial, add 2-chloro-3-iodo-4-methoxypyridine, the desired

arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.03 equivalents),

a phosphine ligand like XPhos (0.06 equivalents), and a base such as potassium phosphate

(K₃PO₄, 3 equivalents).[5]

Solvent: Add a suitable solvent system, typically a mixture of dioxane and water.

Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes to remove

oxygen.
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Reaction: Heat the sealed vial in a microwave reactor or a conventional oil bath at 80-120 °C

until the starting material is consumed (monitored by TLC or LC-MS).

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with

water and brine.

Purification: Dry the organic layer, concentrate, and purify the residue by column

chromatography to yield the 3-aryl-2-chloro-4-methoxypyridine product.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is

invaluable for synthesizing substituted alkynes and again shows high selectivity for the C-I

bond of the substrate.

Setup: In an argon-purged flask, combine 2-chloro-3-iodo-4-methoxypyridine, a palladium

catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and the terminal alkyne (1.1

equivalents).

Solvent and Base: Dissolve the components in a solvent such as THF or DMF, and add an

amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the

reaction is complete.

Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate

the filtrate and partition the residue between ethyl acetate and water.

Purification: Wash the organic layer with brine, dry, and concentrate. Purify via column

chromatography to obtain the 3-alkynyl-2-chloro-4-methoxypyridine.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of carbon-nitrogen bonds.[9] It allows for the coupling of amines with aryl halides.

The higher reactivity of the C-I bond allows for the selective introduction of an amine at the C3

position.
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Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst

(e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), a strong base (e.g.,

Cs₂CO₃ or NaOt-Bu), 2-chloro-3-iodo-4-methoxypyridine, and the desired amine.[10][11]

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Reaction: Seal the vial and heat the mixture at 80-110 °C until the reaction is complete as

monitored by LC-MS.

Workup: After cooling, partition the mixture between ethyl acetate and water.

Purification: Separate the organic layer, dry it over Na₂SO₄, concentrate it, and purify the

product using column chromatography.

Spectroscopic Characterization
Full characterization of 2-Chloro-3-iodo-4-methoxypyridine requires a combination of

spectroscopic techniques. While a full dataset is not publicly available, the expected spectral

features can be predicted.

¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at

the C5 and C6 positions. These would appear as doublets due to mutual coupling. The

methoxy group would present as a singlet around 3.8-4.0 ppm.

¹³C NMR: Six distinct signals are expected. The carbon bearing the iodine (C3) would be

shifted upfield compared to an unsubstituted carbon, while the carbon bearing the chlorine

(C2) would be downfield. Spectroscopic data for a related compound, 2-chloro-3-fluoro-5-

iodo-4-methylpyridine, can provide a reference for expected chemical shift ranges.[12][13]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a

characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is

indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-O stretching

vibrations for the methoxy group, C=C and C=N stretching bands for the pyridine ring, and

C-H stretching for the aromatic and methyl protons.[14]
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Safety and Handling
No specific safety data sheet (SDS) is available for 2-Chloro-3-iodo-4-methoxypyridine.

However, based on data for structurally related halogenated pyridines, appropriate precautions

must be taken.[15][16][17]

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes

skin, eye, and respiratory system irritation.[15][16]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection. Work in a well-ventilated area or under a chemical fume hood.[16][18]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected

from light and moisture.[16][17]

Incompatible Materials: Strong oxidizing agents and strong acids.[15]

Conclusion
2-Chloro-3-iodo-4-methoxypyridine is a highly valuable and versatile intermediate for

advanced organic synthesis. Its key attribute is the differential reactivity of its C-I and C-Cl

bonds, which allows for selective, sequential functionalization through a variety of robust

palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an ideal

scaffold for building complex molecular architectures, particularly in the field of drug discovery,

where it facilitates the synthesis of novel therapeutic agents. A thorough understanding of its

properties, reactivity, and handling is essential for any scientist looking to leverage its synthetic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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